molecular formula C10H14N2O6 B3053256 Spongothymidin CAS No. 52486-19-8

Spongothymidin

Cat. No. B3053256
CAS RN: 52486-19-8
M. Wt: 258.23 g/mol
InChI Key: DWRXFEITVBNRMK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Spongothymidin has a complex molecular structure with 4 defined stereocentres . It consists of a pyrimidine ring attached to a sugar moiety, specifically a β-D-arabinofuranosyl group .


Physical And Chemical Properties Analysis

Spongothymidin has a number of physical and chemical properties associated with its structure. It has an average mass of 258.228 Da and a monoisotopic mass of 258.085175 Da . More detailed information about its physical and chemical properties is not available in the current literature.

Scientific Research Applications

Discovery and Bioactivity

Spongothymidin, a nucleoside derived from marine sponges, was first discovered in the Caribbean sponge Tectitethya crypta. It belongs to a group of compounds known as spongonucleosides, which also includes spongosine, deoxyspongosine, and spongouridine. Spongosine, a methoxyadenosine derivative related to spongothymidin, has demonstrated diverse bioactivity, including anti-inflammatory activity and properties related to analgesia and vasodilation. This discovery spurred further research into the bioactivity of spongothymidin and related compounds (Bertin et al., 2015).

Impact on Drug Development

The identification of spongothymidin and spongouridine more than half a century ago initiated a chain of research leading to significant advancements in drug development, particularly for treating viral infections and cancer. These sponge-derived natural products inspired the exploration of marine life for novel chemistry and new drug leads, significantly contributing to natural products chemistry in terms of structural complexity and biological activity. However, challenges persist in scalable production and structural optimization for evaluating toxicity and enhancing biological activity (Hamann et al., 2007).

Anti-Cancer Potential

Spongothymidin has been studied for its anti-cancer properties. Research on marine sponges, including studies on spongothymidin, has yielded anticancer agents. For instance, extracts from Spongia officinalis showed anti-proliferative effects on lung carcinoma cells, suggesting potent anticancer effects that could be beneficial in therapeutic interventions (Sam et al., 2017).

Bioactive Potential in Marine Sponges

The advent of spongothymidin and spongouridine turned attention towards marine sponges for their unique and novel compounds, particularly for their anticancer properties. These compounds have been crucial in the development of new drug analogs with significant biological activity. The diversity of sponge compounds includes a broad spectrum of pharmacological activities, providing a rich source for drug development and bioactivity studies (Rajendran, 2016).

properties

IUPAC Name

1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O6/c1-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWRXFEITVBNRMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40862280
Record name 5-Methyl-1-pentofuranosylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40862280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

52486-19-8, 605-23-2
Record name NSC77673
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77673
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Spongothymidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68929
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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